Cyclobutanemethanol,2-amino-,cis-(9CI)

Medicinal Chemistry Chiral Synthesis Stereochemistry

cis-2-Aminocyclobutanemethanol (CAS 45436-10-0, C5H11NO, MW 101.15 g/mol) is a chiral, bifunctional cyclobutane building block. It is an amino alcohol, defined by a cis-configured cyclobutane ring substituted at the 1- and 2-positions with hydroxymethyl and primary amine groups.

Molecular Formula C5H11NO
Molecular Weight 101.15 g/mol
Cat. No. B13833766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclobutanemethanol,2-amino-,cis-(9CI)
Molecular FormulaC5H11NO
Molecular Weight101.15 g/mol
Structural Identifiers
SMILESC1CC(C1CO)N
InChIInChI=1S/C5H11NO/c6-5-2-1-4(5)3-7/h4-5,7H,1-3,6H2/t4-,5-/m0/s1
InChIKeyFKRWYGATRZRIDM-WHFBIAKZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-2-Aminocyclobutanemethanol (CAS 45436-10-0) for Precision Chemical Synthesis: Baseline Overview


cis-2-Aminocyclobutanemethanol (CAS 45436-10-0, C5H11NO, MW 101.15 g/mol) is a chiral, bifunctional cyclobutane building block . It is an amino alcohol, defined by a cis-configured cyclobutane ring substituted at the 1- and 2-positions with hydroxymethyl and primary amine groups . This structural arrangement yields a constrained, sp3-rich scaffold that finds primary application as a versatile intermediate in medicinal chemistry and chiral ligand synthesis [1]. Commercially available with a typical purity of 95%, the compound is procured for research use, with the (1R,2S) absolute configuration corresponding to the depicted cis-isomer .

Why Generic Substitution of Cyclobutanemethanol,2-amino-,cis-(9CI) is Not Viable


Substitution of cis-2-Aminocyclobutanemethanol with a different cyclobutane amino alcohol or isomer introduces unacceptable risk in stereospecific synthetic pathways. The compound's utility is not in the presence of the amino and hydroxyl groups alone, but in their precise 1,2-cis spatial orientation on the conformationally restricted cyclobutane ring. This rigid stereochemistry dictates the 3D vector of both reactive handles, a critical parameter for generating defined diastereomeric products or constructing chiral ligands [1]. Alternative isomers, such as the trans-2-amino analog or the 3-amino regioisomer (CAS 142733-66-2), present different spatial arrangements that will produce distinct, and likely undesired, stereochemical outcomes in subsequent reactions [2]. Furthermore, substituting a monofunctional analog (e.g., cyclobutanemethanol) forfeits the bifunctional reactivity that makes this scaffold a valuable building block for generating molecular complexity . The specific 1,2-cis-difunctionalized cyclobutane architecture is a key motif for constructing sp3-rich bioisosteres, making the exact stereoisomer non-negotiable for projects targeting specific 3D pharmacophores [3].

cis-2-Aminocyclobutanemethanol: Quantitative Differentiation vs. Comparators


Defined Cis Stereochemistry Enables Disparate Reactivity from Trans-Isomer

cis-2-Aminocyclobutanemethanol (CAS 45436-10-0) is a specific diastereomer of the 2-aminocyclobutanemethanol scaffold, defined by a cis relationship between the amino and hydroxymethyl groups. This is in direct contrast to its trans isomer (e.g., trans-(2-aminocyclobutyl)methanol HCl) . The different spatial orientation leads to fundamentally different reactivity and properties. For example, in related 2-cyanocycloalkanol systems, cis and trans isomers serve as discrete synthons for accessing specific 1,3-amino alcohol diastereomers, with one isomer being convertible to the other only via a multi-step inversion sequence involving thionyl chloride treatment and subsequent hydrolysis . This highlights that the cis stereoisomer is not a generic, interchangeable entity but a chemically distinct starting material required for synthesizing cis-configured target molecules.

Medicinal Chemistry Chiral Synthesis Stereochemistry

1,2-Cis Substitution Provides a Distinct Scaffold from 1,3-Amino Alcohol Regioisomers

The target compound is a 1,2-disubstituted cyclobutane. A key comparator is the 3-amino isomer, cis-3-aminocyclobutanemethanol (CAS 142733-66-2) [1]. The difference in the relative positioning of the amino and hydroxymethyl groups (1,2- vs. 1,3-) fundamentally alters the scaffold's geometry and its resulting synthetic utility. Both 1,2- and 1,3-difunctionalized cyclobutanes are recognized as useful intermediates, but they serve as distinct scaffolds for constructing different classes of molecules, including surfactants, gelators, and metal cation ligands [2]. The 1,2-cis isomer provides a different vector of substitution and a more constrained, vicinal arrangement of reactive groups compared to the 1,3-disposition, which directly influences the properties and potential applications of the final synthesized products.

Organic Synthesis Scaffold Diversity Medicinal Chemistry

cis-2-Aminocyclobutanemethanol is a Bifunctional Building Block vs. Monofunctional Cyclobutanes

cis-2-Aminocyclobutanemethanol contains two distinct, orthogonally reactive functional groups (primary amine and primary alcohol). This bifunctionality contrasts with monofunctional cyclobutane analogs like cyclobutanemethanol (CAS 4415-82-1, lacking the amine) or cyclobutanamine (CAS 2516-34-9, lacking the alcohol) . The presence of both groups provides a higher degree of synthetic versatility, allowing for chemoselective derivatization at either handle. This is a crucial advantage for constructing complex, functionalized molecules. Cyclobutyl amino alcohols, as a class, are recognized as versatile synthetic intermediates and important motifs for exploring QSAR models and as sp3-rich bioisosteric replacements in drug discovery [1]. This bifunctionality is a key differentiator that justifies selection over a simpler, monofunctional cyclobutane building block.

Chemical Building Blocks Synthetic Versatility Drug Discovery

Optimal Application Scenarios for cis-2-Aminocyclobutanemethanol (CAS 45436-10-0)


Medicinal Chemistry: Synthesis of sp3-Rich Bioisosteres and Conformationally Constrained Pharmacophores

The cis-2-aminocyclobutanemethanol scaffold is ideally suited for medicinal chemistry programs aiming to replace planar aromatic rings with sp3-rich, three-dimensional cyclobutane bioisosteres [1]. Its rigid 1,2-cis geometry provides a unique vector for functional group display, which can be exploited to enhance target selectivity, improve physicochemical properties (e.g., solubility, metabolic stability), and explore novel chemical space. This specific cis isomer is a key building block for synthesizing conformationally constrained analogs of biologically active compounds.

Asymmetric Catalysis: Development of Chiral Ligands and Organocatalysts

As a chiral 1,2-amino alcohol, this compound serves as a precursor for synthesizing enantiomerically pure ligands for asymmetric catalysis [1]. Its bifunctional nature and defined stereochemistry make it a suitable starting material for creating chiral auxiliaries, organocatalysts, and metal-binding ligands. The cis configuration is critical for generating a specific chiral environment around a catalytic metal center or within an organocatalyst framework, thereby influencing reaction enantioselectivity [1].

Chemical Biology: Generation of Stereochemically Defined Molecular Probes

The specific cis stereoisomer (CAS 45436-10-0) is essential for chemical biology applications requiring defined 3D structures. It can be used to synthesize stereochemically pure probes, such as activity-based probes or photoaffinity labels, where the spatial arrangement of reactive and reporter groups is paramount for target engagement and accurate data interpretation. Use of the incorrect isomer would compromise probe fidelity and experimental conclusions .

Materials Science: Construction of Functional Organic Materials and Gelators

While primarily used in medicinal chemistry, the cis-1,2-difunctionalized cyclobutane motif is a recognized building block in materials science for creating surfactants and gelators [1]. The specific stereochemistry can influence self-assembly properties and the morphology of supramolecular structures. This compound can be used to introduce a rigid, chiral, and bifunctional cyclobutane unit into larger material frameworks, potentially impacting properties like gelation ability or liquid crystalline behavior.

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